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Compound of Interest

Compound Name: Sulfo-Cy3 azide

Cat. No.: B1415756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sulfo-Cy3 azide is a water-soluble, bright, and photostable fluorescent probe ideal for

biological labeling and imaging.[1][2] Its hydrophilic nature, due to the presence of sulfonate

groups, makes it highly suitable for applications in aqueous environments, such as live cell

imaging, without the need for organic co-solvents.[1][2] This minimizes cellular toxicity and

preserves the integrity of biological samples. The azide group enables its use in "click

chemistry," a set of highly specific and efficient bioorthogonal reactions for covalently attaching

the dye to alkyne-modified biomolecules.[3][4] This allows for the precise labeling and

visualization of a wide range of targets, including proteins, nucleic acids, and glycans, in their

native cellular environment.[5][6]

Sulfo-Cy3 is a member of the cyanine dye family, with excitation and emission maxima around

555 nm and 570 nm, respectively, making it compatible with standard TRITC

(tetramethylrhodamine) filter sets.[3][7] Its high extinction coefficient and good quantum yield

result in bright fluorescent signals with low background, which is advantageous for detecting

low-abundance targets.[7][8]

Principle of Labeling
The core principle behind the use of Sulfo-Cy3 azide in live cell imaging is the bioorthogonal

reaction between an azide and an alkyne.[9] These functional groups are largely absent in
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biological systems, ensuring that the labeling reaction is highly specific and does not interfere

with normal cellular processes.[4] There are two primary strategies for labeling biomolecules in

live cells using Sulfo-Cy3 azide:

Metabolic Labeling: Cells are incubated with a metabolic precursor containing an alkyne

group. This precursor is incorporated into newly synthesized biomolecules (e.g., proteins,

DNA, or glycans) by the cell's own metabolic machinery. The alkyne-tagged biomolecules

can then be visualized by reacting them with Sulfo-Cy3 azide.

Genetic Incorporation: For protein-specific labeling, a non-canonical amino acid containing

an alkyne group can be genetically encoded and incorporated into a protein of interest. This

allows for the site-specific labeling of the target protein with Sulfo-Cy3 azide.

Once the alkyne handle is introduced, the Sulfo-Cy3 azide is added to the cells, where it

covalently attaches to the alkyne-modified molecule via a click reaction. This can be either a

copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne

cycloaddition (SPAAC).

Data Presentation
Property Value Reference

Molecular Weight 806.96 g/mol [7]

Excitation Maximum

(Absorbance)
~555 nm [3][7]

Emission Maximum ~570 nm [3][7]

Extinction Coefficient 150,000 cm⁻¹M⁻¹ [7]

Quantum Yield ~0.1 [10]

Solubility Water, DMSO, DMF [7]

pH Sensitivity pH insensitive from pH 4 to 10 [7]

Storage
-20°C in the dark for up to 24

months
[1][2]
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Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC) in Live Cells
This protocol describes the labeling of alkyne-modified biomolecules in live cells using Sulfo-
Cy3 azide in a copper-catalyzed reaction. The use of a copper(I)-chelating ligand like THPTA is

crucial to increase reaction efficiency and reduce copper-induced cytotoxicity.[11][12]

Materials:

Alkyne-modified cells (prepared via metabolic labeling or other methods)

Sulfo-Cy3 azide

Anhydrous DMSO

Live-cell imaging buffer (e.g., PBS with 1% BSA)

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Sodium Ascorbate

Procedure:

Cell Preparation:

Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach

the desired confluency.

Introduce the alkyne-containing metabolic precursor to the cell culture medium and

incubate for a sufficient period to allow for incorporation into the target biomolecules. The

optimal concentration and incubation time should be determined empirically for each cell

type and precursor.
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Wash the cells twice with pre-warmed live-cell imaging buffer to remove any

unincorporated precursor.

Preparation of Labeling Solution (Click Reaction Cocktail):

Prepare stock solutions:

Sulfo-Cy3 azide: 1-10 mM in anhydrous DMSO.

CuSO₄: 100 mM in deionized water.

THPTA: 500 mM in deionized water.

Sodium Ascorbate: 1 M in deionized water (prepare fresh).

Immediately before use, prepare the click reaction cocktail in live-cell imaging buffer. For a

final volume of 1 mL, add the components in the following order, gently mixing after each

addition:

Sulfo-Cy3 azide to a final concentration of 2-10 µM.[10]

THPTA to a final concentration of 100-500 µM.

CuSO₄ to a final concentration of 20-100 µM.

Sodium Ascorbate to a final concentration of 1-2 mM.

Labeling Reaction:

Remove the wash buffer from the cells and add the freshly prepared click reaction cocktail.

Incubate the cells for 5-20 minutes at 37°C, protected from light. Minimize incubation time

to reduce potential copper toxicity.

Washing and Imaging:

Quickly remove the reaction cocktail and wash the cells three to five times with pre-

warmed live-cell imaging buffer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1415756?utm_src=pdf-body
https://www.benchchem.com/product/b1415756?utm_src=pdf-body
https://sulfo-cy3-azide.com/index.php?g=Wap&m=Article&a=detail&id=29
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1415756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Replace the final wash with fresh live-cell imaging buffer.

Image the cells using a fluorescence microscope equipped with a filter set appropriate for

Cy3 (e.g., Ex: 532 nm or 555 nm laser line, Em: ~570 nm).

Cell Preparation Labeling Reaction Imaging

Culture cells on
imaging dish

Incubate with
alkyne precursor Wash cells (2x) Prepare Click

Reaction Cocktail Add cocktail to cells Incubate (5-20 min) Wash cells (3-5x) Add imaging buffer Fluorescence Microscopy

Click to download full resolution via product page

Workflow for Copper-Catalyzed Live Cell Imaging.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC) in Live Cells
SPAAC is a copper-free click chemistry method that is generally better tolerated by living cells.

[6] It utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an

azide without the need for a catalyst.

Materials:

Cells metabolically labeled with a strained alkyne (e.g., DBCO-modified sugar)

Sulfo-Cy3 azide

Anhydrous DMSO

Live-cell imaging buffer (e.g., PBS with 1% BSA)

Procedure:

Cell Preparation:

Plate and culture cells as described in the CuAAC protocol.
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Introduce the strained alkyne-containing metabolic precursor to the cell culture medium

and incubate to allow for incorporation.

Wash the cells twice with pre-warmed live-cell imaging buffer.

Preparation of Labeling Solution:

Prepare a 1-10 mM stock solution of Sulfo-Cy3 azide in anhydrous DMSO.

Dilute the Sulfo-Cy3 azide stock solution in pre-warmed live-cell imaging buffer to a final

concentration of 1-10 µM. The optimal concentration should be determined empirically.

Labeling Reaction:

Remove the wash buffer from the cells and add the Sulfo-Cy3 azide labeling solution.

Incubate the cells for 15-60 minutes at 37°C, protected from light.

Washing and Imaging:

Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound

dye.

Add fresh live-cell imaging buffer.

Image the cells using a fluorescence microscope with the appropriate filter set for Cy3.
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Workflow for Copper-Free (SPAAC) Live Cell Imaging.
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Application Example: Visualizing Newly Synthesized
Proteins
A powerful application of Sulfo-Cy3 azide is in the visualization of newly synthesized proteins

in live cells using a technique called bioorthogonal non-canonical amino acid tagging

(BONCAT).[13]

Signaling Pathway and Mechanism:

Cells are cultured in a medium where methionine is replaced by an alkyne-containing analog,

such as L-homopropargylglycine (HPG). During active protein synthesis, HPG is incorporated

into the elongating polypeptide chains by the cell's translational machinery. After a desired

period, the cells are washed to remove unincorporated HPG. The alkyne-tagged proteins are

then labeled with Sulfo-Cy3 azide via a click reaction (either CuAAC or SPAAC). This allows

for the specific visualization of proteins synthesized during the HPG incubation period,

providing a snapshot of the translational activity within the cell.
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BONCAT pathway for labeling new proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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